

Application Note: Quantitative In Vitro Transcription Assay Using Uracil [5,6-3H]

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Compound of Interest

Compound Name: *Uracil,[5,6-3H]*

Cat. No.: *B1641934*

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Abstract

This application note details a high-sensitivity radiometric assay for quantifying RNA polymerase activity and transcription rates using Uracil [5,6-3H] (^3H -UTP). Unlike fluorescence-based methods, which can suffer from intercalator background noise, or ^{32}P -based methods that require shielding and have short half-lives, tritiated uridine offers a stable, low-energy, and highly quantitative readout. This protocol is optimized for drug discovery applications (e.g., screening RNAP inhibitors) and kinetic studies, utilizing a TCA precipitation workflow to isolate nascent transcripts from unincorporated nucleotides.

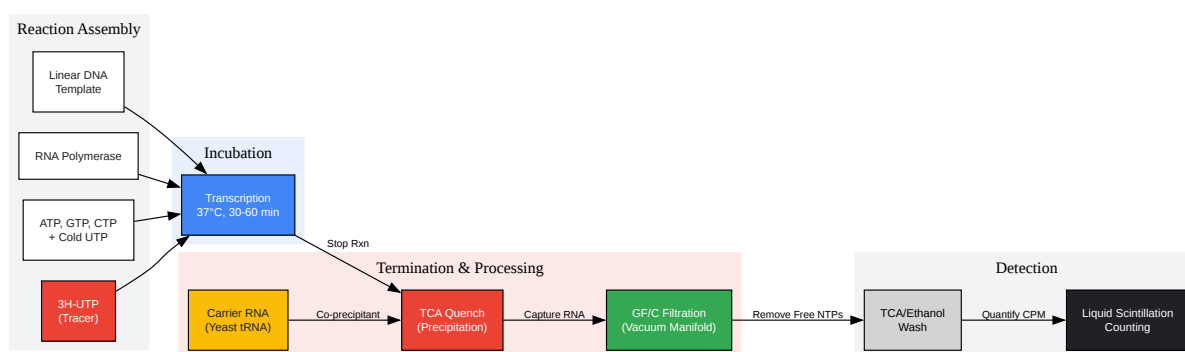
Principle of Assay

The core of this assay is the template-directed polymerization of ribonucleoside triphosphates (NTPs) into RNA by an RNA polymerase (e.g., T7, T3, SP6, or nuclear extracts). The reaction mixture contains a pool of "cold" (non-radioactive) UTP and "hot" (tritiated) UTP. As transcription proceeds, ^3H -UMP is incorporated into the RNA chain.

To quantify synthesis, the reaction is quenched with Trichloroacetic Acid (TCA).^[1] TCA precipitates macromolecules (DNA/RNA > 20 nt) while leaving free nucleotides soluble.^[1]

Filtration captures the radioactive RNA, and Liquid Scintillation Counting (LSC) provides a direct measurement of incorporation.

Assay Workflow Diagram



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Figure 1: Step-by-step workflow for the radiometric in vitro transcription assay.

Materials & Reagents

Critical Reagents

- Radioisotope: Uracil 5,6-³H 5'-Triphosphate (³H-UTP). Typical concentration: 1.0 mCi/mL; Specific Activity: 30-50 Ci/mmol.
- RNA Polymerase: T7, T3, or SP6 RNA Polymerase (bacteriophage) or HeLa nuclear extract (eukaryotic).

- DNA Template: Linearized plasmid or PCR product containing the appropriate promoter.
Note: Supercoiled plasmids yield lower transcription efficiency.
- Carrier Nucleic Acid: Yeast tRNA (10 mg/mL) or Salmon Sperm DNA. Crucial: Required to ensure efficient precipitation of low-concentration radioactive transcripts [1].
- Precipitation Reagent: 10% (w/v) Trichloroacetic Acid (TCA), ice-cold.[1][2]
- Filters: Whatman GF/C glass fiber filters (or equivalent).

Reaction Buffer (10X)

- 400 mM Tris-HCl (pH 7.9)
- 60 mM MgCl₂ (Critical for enzyme activity)
- 20 mM Spermidine (Enhances RNAP processivity)
- 100 mM DTT (Add fresh; essential for reducing environment)

Experimental Protocol

Phase 1: Preparation of the "Hot Mix" (Self-Validating Step)

Expert Insight: Never use undiluted ³H-UTP for synthesis. The concentration is too low (typically <10 μM) to support polymerization, and the cost is prohibitive. You must create a balanced "Hot/Cold" mix to set a defined Specific Activity (SA).

- Calculate Target UTP Concentration: Standard IVT reactions use 0.5 mM final concentration for each NTP.
- Prepare 10X UTP Mix:
 - Cold UTP: 5 mM
 - Hot ³H-UTP: Trace amount (e.g., 1-5 μCi per reaction).

- Validation: Calculate the theoretical Specific Activity (cpm/pmol) of this mix before starting (see Section 5).

Phase 2: Reaction Assembly

Perform at room temperature to prevent precipitation of spermidine/DNA complexes, then move to incubation temp.

Component	Volume (25 μ L Rxn)	Final Conc.
Nuclease-Free Water	to 25 μ L	N/A
5X Transcription Buffer	5 μ L	1X
ATP/GTP/CTP Mix (10 mM each)	1.25 μ L	0.5 mM each
Hot/Cold UTP Mix (5 mM)	2.5 μ L	0.5 mM
RNase Inhibitor (40 U/ μ L)	0.5 μ L	0.8 U/ μ L
Linear DNA Template (1 μ g/ μ L)	0.5 - 1.0 μ g	~40 μ g/mL
RNA Polymerase	1.0 μ L	Varies

Phase 3: Incubation

- Incubate at 37°C for 30–60 minutes.
- Optional Kinetic Check: For time-course experiments, remove 5 μ L aliquots at 10, 20, 30, and 60 minutes.

Phase 4: Termination & TCA Precipitation

This step separates the signal (RNA) from the noise (free 3 H-UTP).

- Stop: Add 175 μ L of ice-cold stop solution (Water + 20 μ g Yeast tRNA carrier) to the 25 μ L reaction.
 - Why? The carrier RNA is essential to form a bulk precipitate; without it, nanogram quantities of synthesized RNA will not precipitate efficiently [2].

- Precipitate: Add 2 mL of ice-cold 10% TCA. Vortex briefly.
- Incubate: Place on ice for 15 minutes. (Do not exceed 1 hour as hydrolysis may occur).

Phase 5: Filtration & Counting[2]

- Pre-wet GF/C filters with 10% TCA.[1]
- Apply sample to the vacuum manifold.
- Wash 1: Rinse tube with 2 mL 10% TCA and pour over filter.
- Wash 2: Wash filter with 5 mL 10% TCA.
 - Repeat 3 times. Thorough washing is critical to remove unincorporated background.
- Wash 3: Rinse once with 2 mL 95% Ethanol (removes TCA and speeds drying).
- Dry filters (heat lamp or air dry 10 min).
- Place in scintillation vials, add cocktail (e.g., EcoLume), and count for 1-2 minutes.

Data Analysis & Calculations

To ensure scientific integrity, do not rely solely on CPM. You must convert to molar incorporation.

Determine Specific Activity (SA)

First, measure the total radioactivity in your reaction input. Spot 2.5 μL of your Hot/Cold UTP Mix directly onto a filter (no washing) and count.

Example:

- You spotted 2.5 μL of the 5 mM UTP mix.
- Moles of UTP =

- LSC Count = 250,000 CPM.

Calculate Incorporation

Subtract the background (Negative Control) from your sample CPM.

Calculate Total RNA Yield

Assuming a balanced base composition (where U is 25% of the sequence):

Troubleshooting (E-E-A-T)

Observation	Root Cause	Corrective Action
High Background	Inefficient Washing	Increase TCA wash volume; ensure filters are not overlapping in manifold.
Old Isotope	³ H-UTP degradation products can stick to filters. Use fresh isotope (<6 months).	
Low Incorporation	Spermidine Precipitation	Assemble reaction at Room Temp, not on ice. DNA precipitates in cold spermidine buffers [3].
RNase Contamination	Use DEPC-treated water; add RNase Inhibitor; wear gloves.	
Non-Linear Kinetics	Limiting Reagents	NTPs may be exhausted. Increase "Cold" NTP concentration or reduce incubation time.

Safety & Handling

- Tritium (³H): Low-energy beta emitter (5.7 keV avg). Cannot penetrate the outer layer of skin.
- PPE: Standard lab coat, safety glasses, and nitrile gloves are sufficient.

- Volatility: Unlike ^{32}P , ^3H -nucleotides are not volatile, but ^3H -water (HTO) can be generated if waste is improperly stored.
- Waste: Segregate solid waste (filters) from liquid waste (TCA flow-through).

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